N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Description
N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylphenyl group, a triazole ring, and a sulfanyl-propanamide moiety
Properties
Molecular Formula |
C14H16N4O2S |
|---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C14H16N4O2S/c1-8(19)11-4-6-12(7-5-11)16-13(20)9(2)21-14-15-10(3)17-18-14/h4-7,9H,1-3H3,(H,16,20)(H,15,17,18) |
InChI Key |
CIBVOUXPGQQYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-ACETYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Amide Bond: The final step involves the coupling of the acetylphenyl group with the triazole-sulfanyl intermediate using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ACETYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- N~1~-(4-ACETYLPHENYL)-2-[(4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
- N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-4H-1,2,3-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
Comparison:
Structural Differences: The presence of different substituents on the triazole ring or variations in the sulfanyl group can lead to differences in chemical reactivity and biological activity.
Unique Features: N1-(4-ACETYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is unique due to the specific positioning of the methyl group on the triazole ring, which may influence its interaction with molecular targets and its overall stability.
This detailed article provides a comprehensive overview of N1-(4-ACETYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic organic compound with notable potential in various biological applications. This compound belongs to the class of amides and features a complex structure that includes an acetylphenyl group, a triazole ring, and a propanamide backbone. Its molecular formula is with a molecular weight of approximately 318.4 g/mol .
Synthesis and Structural Characteristics
The synthesis of this compound generally involves multiple key reactions:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and acyl chlorides.
- Attachment of the Acetylphenyl Group : Typically introduced via Friedel-Crafts acylation using acetyl chloride and phenolic derivatives.
- Formation of the Propanamide Backbone : This is accomplished through amide coupling reactions involving appropriate carboxylic acid derivatives .
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses significant antimicrobial activity, potentially effective against various bacterial strains.
- Anticancer Activity : Investigations have indicated that it may inhibit cancer cell proliferation, with mechanisms involving the modulation of specific molecular targets such as enzymes and receptors .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with critical biological pathways by binding to specific proteins or enzymes involved in cellular processes. The presence of the triazole ring and sulfanyl group is crucial for its binding affinity and subsequent biological effects .
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]butanamide | Contains a butanamide backbone instead of propanamide | Longer carbon chain |
| N-(4-acetylphenyl)-2-[1H-1,2,4-triazol-3-yl]butanamide | Lacks methyl group on the triazole ring | Different functional properties |
| N-(4-acetylphenyl)-2-[5-methylthio]-butanamide | Contains sulfur but lacks triazole structure | Different reactivity profile |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to structurally similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study evaluated its efficacy against various cancer cell lines, revealing IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Studies : Another investigation assessed its antibacterial activity using the agar diffusion method against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited substantial inhibition zones comparable to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
